2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-phenoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
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Description
2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-phenoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C23H23N3O4S and its molecular weight is 437.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A study detailed the synthesis and spectral characterization of a novel pyrazole derivative, providing insights into its crystal structure, molecular interactions, and thermal decomposition. This compound exhibited a complex pattern of hydrogen bonds contributing to its stability and showed potential for nonlinear optical properties, suggesting its applicability in material science and photonics (Kumara et al., 2018).
Functionalization Reactions
- Another research focused on the functionalization reactions of a pyrazole derivative, shedding light on its structural formation and the mechanisms underlying these reactions. This work can inform the development of novel compounds with tailored properties for various applications, including drug design and chemical synthesis (Yıldırım & Kandemirli, 2006).
Antimicrobial and Anticancer Activities
- A compound with a similar structure demonstrated antimicrobial activity and underwent docking studies to assess its potential as a therapeutic agent. Such studies are crucial for the development of new medications targeting resistant microbial strains (Talupur et al., 2021).
Anticonvulsant Activity
- Research on 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues highlighted their anticonvulsant activity. This suggests the potential of such compounds in the development of new treatments for epilepsy and related disorders (Ahsan et al., 2013).
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-(4-phenoxyphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c27-23(24-16-9-11-19(12-10-16)30-18-5-2-1-3-6-18)22-20-7-4-8-21(20)25-26(22)17-13-14-31(28,29)15-17/h1-3,5-6,9-12,17H,4,7-8,13-15H2,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPNBPMAQJTIMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.